N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a benzothiazole moiety, an indole ring, and a methoxybenzamide group
Scientific Research Applications
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the conversion of arachidonic acid into various eicosanoids, including thromboxane, prostaglandins, and prostacyclin . These eicosanoids play significant roles in inflammation, pain, and fever, among other physiological processes .
Result of Action
The inhibition of COX enzymes by this compound results in a decrease in the production of eicosanoids . This can lead to a reduction in inflammation, pain, and fever . The compound has been evaluated for anti-inflammatory activity and has shown promising results .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . They have shown inhibitory activities against M. tuberculosis
Cellular Effects
Benzothiazole derivatives have shown significant inhibitory effects on the proliferation of various cancer cells . They have also been found to decrease the activity of inflammatory factors IL-6 and TNF-α .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting aniline with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid.
Synthesis of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reactions: The benzothiazole and indole intermediates are then coupled through a series of reactions involving thiol groups and carbonyl compounds to form the desired thioether linkage.
Final Assembly: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride to form the methoxybenzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-methoxy-N-(2-(2-oxo-2-(pyridin-3-ylamino)ethylthio)benzo[d]thiazol-6-yl)benzamide.
Indole Derivatives: Compounds like 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline.
Uniqueness
N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide is unique due to its combination of benzothiazole and indole moieties, which confer specific biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-34-19-12-10-18(11-13-19)26(33)28-14-15-31-16-24(20-6-2-4-8-22(20)31)35-17-25(32)30-27-29-21-7-3-5-9-23(21)36-27/h2-13,16H,14-15,17H2,1H3,(H,28,33)(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCYMJSDVGJHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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